15(S)-Fluprostenol

Description

BenchChem offers high-quality 15(S)-Fluprostenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15(S)-Fluprostenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29F3O6 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

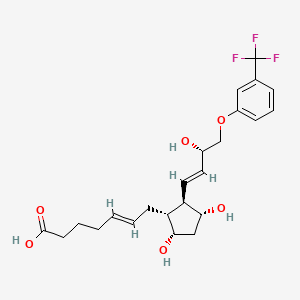

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18+,19+,20-,21+/m0/s1 |

InChI Key |

WWSWYXNVCBLWNZ-PMLNVZLQSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 15(S)-Fluprostenol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Fluprostenol is a synthetic prostaglandin F2α (PGF2α) analog. It is the (S)-epimer of Fluprostenol at the C-15 position. While its isopropyl ester form serves as a prodrug, 15(S)-Fluprostenol itself is the biologically active molecule that acts as an agonist at the prostaglandin F receptor (FP receptor). Although it is structurally similar to its 15(R) counterpart, which is a potent ocular hypotensive agent, the stereochemistry at the C-15 position significantly influences its biological activity, rendering it a less potent FP receptor agonist. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the study of 15(S)-Fluprostenol.

Chemical Structure and Identification

15(S)-Fluprostenol is characterized by a cyclopentane ring with two hydroxyl groups, a heptenoic acid upper side chain, and a substituted butenyl lower side chain. The key feature distinguishing it from the more potent Fluprostenol is the S configuration of the hydroxyl group at carbon 15.

Table 1: Chemical Identifiers for 15(S)-Fluprostenol and its Isopropyl Ester Prodrug

| Identifier | 15(S)-Fluprostenol | 15(S)-Fluprostenol Isopropyl Ester |

| IUPAC Name | 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1] | propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate[2] |

| Molecular Formula | C23H29F3O6[1] | C26H35F3O6[2] |

| SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O[1] | CC(C)OC(=O)CCC/C=C/C[C@H]1--INVALID-LINK--C(F)(F)F)O)O">C@HO[2] |

| InChI Key | WWSWYXNVCBLWNZ-UHFFFAOYSA-N[1] | MKPLKVHSHYCHOC-GNEFKIEZSA-N[2] |

| CAS Number | 54276-24-3[3] | 1420791-14-5[4] |

Physicochemical Properties

The physicochemical properties of 15(S)-Fluprostenol are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and handling in a laboratory setting.

Table 2: Physicochemical Properties of 15(S)-Fluprostenol and its Isopropyl Ester

| Property | 15(S)-Fluprostenol | 15(S)-Fluprostenol Isopropyl Ester |

| Molecular Weight ( g/mol ) | 458.5[1] | 500.6[4] |

| Appearance | - | White to off-white solid or powder |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 5 mg/ml[3] | DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 1 mg/ml[4] |

| XLogP3 (Computed) | 2.9[1] | - |

| Storage Temperature | -20°C[3] | - |

| Stability | ≥ 2 years at -20°C[3] | - |

Biological Activity and Mechanism of Action

FP Receptor Agonism

15(S)-Fluprostenol exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). However, it is reported to be a less potent agonist compared to its 15(R) epimer, Fluprostenol. The inversion of stereochemistry at the C-15 position is known to reduce potency at the FP receptor by approximately 100-fold.

Signaling Pathway

Upon binding of 15(S)-Fluprostenol to the FP receptor, the receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C, which in turn phosphorylates various downstream target proteins, leading to a cellular response.

-

Transactivation of EGFR and MAPK/ERK Pathway: Activation of the FP receptor can also lead to the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.

Ocular Hypotensive Effects

The primary therapeutic application of FP receptor agonists is in the treatment of glaucoma and ocular hypertension. They lower intraocular pressure (IOP) mainly by increasing the uveoscleral outflow of aqueous humor. This is thought to be mediated by the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.

Experimental Protocols

FP Receptor Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of 15(S)-Fluprostenol for the FP receptor using fluorescence polarization.

Materials:

-

Fluorescently labeled PGF2α (tracer)

-

Purified FP receptor preparation (e.g., from cell membranes overexpressing the receptor)

-

15(S)-Fluprostenol

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Methodology:

-

Tracer Concentration Determination: Determine the optimal concentration of the fluorescently labeled PGF2α that gives a stable and sufficient fluorescence signal.

-

Receptor Saturation: Titrate the FP receptor preparation against a fixed concentration of the tracer to determine the receptor concentration that yields a significant shift in polarization, indicating binding.

-

Competitive Binding Assay:

-

Prepare a serial dilution of 15(S)-Fluprostenol.

-

In the microplate wells, add the assay buffer, the determined optimal concentration of the FP receptor, and the fixed concentration of the tracer.

-

Add the different concentrations of 15(S)-Fluprostenol to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of tracer binding at each concentration of 15(S)-Fluprostenol. Plot the inhibition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Measurement of Uveoscleral Outflow

The effect of 15(S)-Fluprostenol on uveoscleral outflow can be measured in animal models (e.g., cynomolgus monkeys) using the isotope dilution technique.

Materials:

-

15(S)-Fluprostenol formulation for topical application

-

Radioactively labeled tracer (e.g., 125I-albumin)

-

Anesthesia for the animal model

-

Infusion pump and needles

-

Gamma counter

Methodology:

-

Baseline Measurement: Measure the baseline intraocular pressure and uveoscleral outflow in the anesthetized animal.

-

Treatment: Administer a topical dose of 15(S)-Fluprostenol to one eye, with the contralateral eye serving as a control.

-

Tracer Infusion: After a specified treatment period, infuse a radioactively labeled tracer into the anterior chamber of both eyes at a constant rate.

-

Sample Collection: Collect aqueous humor samples at different time points to measure the concentration of the tracer.

-

Tissue Dissection and Measurement: After the experiment, enucleate the eyes and dissect the relevant tissues (uvea, sclera, etc.). Measure the amount of tracer in these tissues using a gamma counter.

-

Calculation of Outflow: Calculate the uveoscleral outflow based on the dilution of the tracer in the aqueous humor and its accumulation in the uveoscleral tissues.

Quantitative Data and Comparison

Table 3: Potency of (+)-Fluprostenol (15R-epimer) at the FP Receptor

| Parameter | Value | Species/System |

| Ki | 49.9 nM | - |

| EC50 (Ca2+ mobilization) | 2.4 nM | - |

| EC50 (Ca2+ mobilization) | 17.5 nM | Cloned human ocular FP receptors |

| EC50 (Ca2+ mobilization) | 19.1 nM | Rat A7r5 cells |

| EC50 (Ca2+ mobilization) | 37.3 nM | Mouse 3T3 cells |

It is anticipated that the Ki and EC50 values for 15(S)-Fluprostenol would be approximately 100-fold higher than those listed for (+)-Fluprostenol.

Conclusion

15(S)-Fluprostenol is a valuable research tool for understanding the structure-activity relationships of prostaglandin F2α analogs at the FP receptor. Its reduced potency compared to the 15(R) epimer highlights the critical role of the stereochemistry at the C-15 position for receptor binding and activation. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the pharmacology of this compound and the broader field of prostaglandin research and drug development.

References

- 1. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and purification methodologies for 15(S)-Fluprostenol, a potent prostaglandin F2α analog. The information is curated for professionals in the fields of pharmaceutical research and development, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Introduction to 15(S)-Fluprostenol

15(S)-Fluprostenol is the 15-S epimer of Fluprostenol, a synthetic prostaglandin F2α analog. While the 15-R epimer (Fluprostenol) is the more pharmacologically active isomer, 15(S)-Fluprostenol is a crucial reference standard and a potential impurity in the synthesis of Fluprostenol-based drugs like Travoprost.[1][2] Travoprost, the isopropyl ester prodrug of Fluprostenol, is a widely used medication for the reduction of intraocular pressure in patients with glaucoma or ocular hypertension.[3] The synthesis and purification of these compounds require stringent stereochemical control to ensure the desired therapeutic effect and to minimize side effects.

Synthetic Strategies for 15(S)-Fluprostenol

The synthesis of 15(S)-Fluprostenol is intrinsically linked to the synthesis of its 15(R)-epimer, as they are often produced as a mixture that requires separation. The core of the synthesis often involves the construction of the prostaglandin skeleton, followed by the introduction of the characteristic side chains. Several synthetic routes have been developed, with the Corey lactone-based approach being a cornerstone in prostaglandin synthesis.

Synthesis via Corey Lactone Intermediate

The Corey lactone route provides a versatile and stereocontrolled pathway to various prostaglandins, including Fluprostenol.[4][5][6] The synthesis typically involves the following key steps:

-

Oxidation of the Corey Lactone: The protected Corey lactone is oxidized to the corresponding aldehyde.

-

Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde is reacted with a phosphonate ylide to introduce the ω-side chain, forming an enone intermediate.[7]

-

Stereoselective Reduction: The ketone group at the C-15 position of the enone is reduced to a hydroxyl group. The stereochemical outcome of this reduction is critical and can be controlled by the choice of reducing agent. To obtain the 15(S)-epimer, specific reagents are employed.

-

Lactone Reduction and Wittig Reaction: The lactone is reduced to a lactol, which is then subjected to a Wittig reaction to introduce the α-side chain.

-

Deprotection and Esterification: Finally, the protecting groups are removed, and if the isopropyl ester (Travoprost) is the target, an esterification step is performed.

Experimental Protocol: Synthesis of Travoprost Intermediate via HWE Reaction [8]

-

Step 1: Oxidation of PPB-Corey-lactone.

-

Suspend 1069 g of PPB-Corey-lactone in 11.1 L of anhydrous toluene under an inert atmosphere.

-

Add 1.4 L of diisopropylcarbodiimide and 0.855 L of dimethyl sulfoxide in phosphoric acid.

-

Heat the reaction mixture to 50°C and add another 0.34 L of dimethyl sulfoxide in phosphoric acid in portions.

-

-

Step 2: Horner-Wadsworth-Emmons Reaction.

-

After completion of the oxidation, cool the mixture to -10°C.

-

While maintaining the temperature, add 316 g of potassium hydroxide followed by a solution of 1.45 kg of Travoprost phosphonate in toluene.

-

-

Step 3: Work-up and Purification.

-

After the reaction is complete, pour the mixture into a 1 M hydrochloric acid solution and stir.

-

Separate the organic phase, wash with 1 M sodium hydrogen carbonate solution and then with diluted hydrochloric acid solution.

-

Evaporate the organic phase and purify the residue by chromatography on a silica gel column (eluent: toluene-ethyl acetate mixture).

-

Evaporate the main fraction and crystallize from an ethyl acetate-hexane mixture to yield the enone intermediate.

-

Convergent Synthesis Approach

A commercial synthesis of Travoprost has been described that employs a convergent strategy.[9][10][11][12] This route involves the coupling of two key fragments, the α-side chain and the ω-side chain, to a central cyclopentane core.

-

Preparation of the Vinyl Iodide and Tricyclic Ketone: The synthesis starts from 3-hydroxybenzotrifluoride and involves multiple steps to prepare a single enantiomer vinyl iodide (ω-side chain precursor) and a tricyclic ketone (cyclopentane core).

-

Cuprate-Mediated Coupling: The vinyl iodide and the tricyclic ketone are coupled via a cuprate-mediated reaction to form a bicyclic ketone with high stereochemical purity.

-

Baeyer-Villiger Oxidation: The resulting bicyclic ketone undergoes a Baeyer-Villiger oxidation to yield a crystalline lactone.

-

DIBAL-H Reduction and Wittig Reaction: The lactone is reduced with diisobutylaluminum hydride (DIBAL-H), followed by a Wittig reaction to install the α-side chain.

-

Esterification and Deprotection: The final steps involve esterification to form the isopropyl ester and removal of any protecting groups to yield Travoprost.

Chemoenzymatic Synthesis

A more recent and efficient approach utilizes a combination of chemical and enzymatic reactions to achieve a highly stereoselective synthesis of Fluprostenol and its analogs.[13][14][15]

-

Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation: A bicyclic ketone is stereoselectively oxidized using a BVMO to produce a key lactone intermediate with high enantiomeric excess.

-

Ketoreductase (KRED)-Catalyzed Reduction: Following the introduction of the ω-side chain, a ketoreductase is used for the diastereoselective reduction of the enone, leading to the desired 15(S) or 15(R) alcohol.

-

Final Transformations: The synthesis is completed by hydrolysis of a protecting group, DIBAL-H reduction of the lactone, and a Wittig olefination to introduce the α-side chain.

Experimental Protocol: Chemoenzymatic Synthesis of Fluprostenol (precursor to 15(S)-Fluprostenol) [13][14]

-

Step 1: KRED-catalyzed reduction of the enone (12d) to the lactone (13d).

-

This step would involve incubating the enone substrate with a specific ketoreductase enzyme, a cofactor like NADPH, and a glucose dehydrogenase system for cofactor regeneration. The reaction conditions (temperature, pH, buffer) would be optimized for the specific enzyme used.

-

-

Step 2: Hydrolysis of the p-phenylbenzoyl (PPB) ester.

-

The resulting lactone (13d) is treated to hydrolyze the PPB ester, yielding the corresponding alcohol.

-

-

Step 3: DIBAL-H reduction of the lactone.

-

The lactone is then reduced with DIBAL-H to form the hemiacetal.

-

-

Step 4: Wittig olefination.

-

The final step involves a Wittig reaction to introduce the α-side chain, furnishing Fluprostenol. The 15(S)-epimer would be obtained if the corresponding 15(S)-lactone from the KRED reduction was used.

-

Purification Methods

The purification of 15(S)-Fluprostenol and its related compounds is critical to remove isomeric impurities, particularly the 15(R)-epimer, and other process-related impurities. A combination of chromatographic and crystallization techniques is typically employed.

Column Chromatography

-

Silica Gel Chromatography: This is a common method used for the purification of intermediates throughout the synthesis.[1][8] A mixture of solvents like ethyl acetate and hexane is often used as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating closely related isomers.[1] Both normal-phase and reverse-phase HPLC can be used. For prostaglandins containing fluorine atoms, like Fluprostenol, preparative HPLC is particularly effective in achieving high purity.[1]

Experimental Protocol: Preparative HPLC Purification of Travoprost [1]

-

Stationary Phase: Varian SepTech Si60 (10 μm)

-

Mobile Phase: Ethanol/n-hexane (5:95, v/v)

-

Flow Rate: 266 mL/min

-

Pressure: Approximately 20 bar

-

Sample Preparation: The crude product of Travoprost is dissolved in isopropanol.

Crystallization

Crystallization is an effective method for purifying intermediates and the final product, especially when a crystalline solid is formed.[8][9][10][11][12] This technique can significantly reduce the need for chromatographic purification. For example, the lactone intermediate in the convergent synthesis of Travoprost is obtained as a crystalline solid.[9][10][11][12]

Quantitative Data

The efficiency of the synthesis and purification processes is evaluated based on key quantitative parameters such as yield, diastereomeric excess (de), and enantiomeric excess (ee).

| Synthetic Step/Method | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) | Reference |

| Chemoenzymatic Synthesis | Fluprostenol | 51 (over 3 steps) | - | [13][14] |

| Final Esterification | Travoprost | 94.5 | 99.62 (15R/15S) | [12] |

| HWE Intermediate Purification | Enone Intermediate | 55 | - | [8] |

| Chemoenzymatic Synthesis | Overall Yield | 3.8 - 8.4 | - | [13][15] |

| BVMO-catalyzed oxidation | Lactone Intermediate | - | 99 (ee) | [13][15] |

| KRED-catalyzed reduction | Enone Intermediates | - | 87:13 to 99:1 (dr) | [13][15] |

Signaling Pathway of 15(S)-Fluprostenol

15(S)-Fluprostenol, like other PGF2α analogs, exerts its biological effects by acting as an agonist at the Prostaglandin F2α (FP) receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4][5]

Activation of the FP receptor by an agonist like 15(S)-Fluprostenol initiates a signaling cascade:

-

Gq Protein Activation: The agonist-bound FP receptor activates the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C.

-

Downstream Cellular Responses: Activated PKC phosphorylates various target proteins, leading to a cascade of downstream cellular responses, including smooth muscle contraction and modulation of gene expression.[4][11]

Caption: FP Receptor Signaling Pathway.

Experimental Workflow and Logical Relationships

The overall process for obtaining pure 15(S)-Fluprostenol involves a series of interconnected stages, from the selection of the synthetic route to the final purification and analysis.

Caption: Synthesis and Purification Workflow.

References

- 1. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2495235A1 - Process for the synthesis of prostaglandins and intermediates thereof - Google Patents [patents.google.com]

- 8. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]

- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 10. repository.arizona.edu [repository.arizona.edu]

- 11. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 15. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

Mechanism of Action of 15(S)-Fluprostenol on FP Receptors: A Technical Guide

Introduction

15(S)-Fluprostenol, the active form of the prodrug travoprost, is a potent and selective synthetic agonist of the Prostaglandin F2α (FP) receptor. As a member of the G-protein coupled receptor (GPCR) superfamily, the FP receptor is a key therapeutic target, particularly in ophthalmology for the reduction of intraocular pressure (IOP) in patients with glaucoma.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms initiated by the binding of 15(S)-Fluprostenol to the FP receptor, detailing the subsequent intracellular signaling cascades, relevant quantitative pharmacological data, and the experimental protocols used for their characterization.

The Prostaglandin FP Receptor

The FP receptor is a heptahelical transmembrane protein that mediates the physiological effects of its endogenous ligand, Prostaglandin F2α (PGF2α).[3][4][5] Activation of the FP receptor by PGF2α or its synthetic analogs triggers a range of cellular responses critical to various physiological processes, including smooth muscle contraction, luteolysis, and the regulation of aqueous humor dynamics in the eye.[3][6] The activity of this receptor is primarily mediated by its coupling to Gq-class G proteins, which initiates a phosphatidylinositol-calcium second messenger system.[3]

Core Mechanism of Action: G-Protein-Coupled Signaling

The principal mechanism of action for 15(S)-Fluprostenol at the FP receptor involves the canonical Gαq signaling pathway. This cascade is a well-established route for many prostanoid receptors and leads to a measurable increase in intracellular calcium.[6][7]

-

Agonist Binding and Receptor Activation: 15(S)-Fluprostenol binds to the orthosteric site within the transmembrane bundle of the FP receptor, inducing a conformational change that activates the receptor.[4]

-

Gαq Protein Coupling and Activation: The activated FP receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.[4][5]

-

Phospholipase C (PLC) Activation: The Gαq-GTP subunit directly activates the effector enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[3][7]

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated [Ca2+]i, activates members of the Protein Kinase C (PKC) family. Activated PKC phosphorylates a wide array of cellular proteins, leading to downstream effects such as smooth muscle contraction and modulation of gene expression.[6][7]

This primary signaling pathway is responsible for many of the physiological effects of FP receptor agonists, including the contraction of the trabecular meshwork and ciliary muscle, which is thought to contribute to the IOP-lowering effect by increasing aqueous humor outflow.[1][2]

Signaling Pathway of 15(S)-Fluprostenol at the FP Receptor

Caption: Canonical Gαq signaling pathway activated by 15(S)-Fluprostenol.

β-Arrestin Recruitment

Beyond G-protein signaling, agonist-activated GPCRs also engage with β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. The recruitment of β-arrestin to the FP receptor upon agonist binding is a key event that can be quantified to profile ligand activity.[8] β-arrestin recruitment assays are widely used in drug discovery to identify ligands, including those for orphan GPCRs, and to characterize biased agonism, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).[8][9]

Quantitative Pharmacological Data

The potency and affinity of 15(S)-Fluprostenol have been characterized in various in vitro systems. The following table summarizes key quantitative data, comparing it to the endogenous ligand PGF2α.

| Compound | Assay Type | System | Parameter | Value | Reference |

| (+)-Fluprostenol | Radioligand Binding | - | Ki | 49.9 nM | |

| (+)-Fluprostenol | Functional Assay | - | EC50 | 2.4 nM | |

| (+)-Fluprostenol | Calcium Mobilization | Cloned human ocular FP receptors | EC50 | 17.5 nM | |

| (+)-Fluprostenol | Calcium Mobilization | Rat A7r5 cells | EC50 | 19.1 nM | |

| (+)-Fluprostenol | Calcium Mobilization | Mouse 3T3 cells | EC50 | 37.3 nM | |

| Fluprostenol | Adipose Differentiation Inhibition | Newborn rat adipocyte precursors | IC50 | 0.03 - 0.1 nM | [10] |

| PGF2α | Adipose Differentiation Inhibition | Newborn rat adipocyte precursors | IC50 | 10 nM | [10] |

Detailed Experimental Protocols

Characterizing the mechanism of action of 15(S)-Fluprostenol relies on specific in vitro assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay (Fluorescence-Based)

This assay directly measures the primary functional consequence of Gαq activation by quantifying changes in intracellular calcium concentration.[11][12][13]

Objective: To determine the potency (EC50) of 15(S)-Fluprostenol in stimulating calcium release via the FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

15(S)-Fluprostenol and other test compounds.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[11]

Methodology:

-

Cell Plating: Seed HEK293-FP cells into microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium. Add Assay Buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[12]

-

Washing: Gently wash the cells with Assay Buffer to remove excess extracellular dye. Add a final volume of 100 µL of Assay Buffer to each well.

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of 15(S)-Fluprostenol at 3x the final desired concentration.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of each well. It will then automatically add a specified volume (e.g., 50 µL) from the compound plate to the cell plate.

-

Data Acquisition: Immediately following compound addition, the instrument measures the fluorescence intensity kinetically over a period of 1-3 minutes. Agonist-induced [Ca2+]i increase results in a sharp rise in fluorescence.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[12]

Workflow for Calcium Mobilization Assay

Caption: Experimental workflow for a fluorescence-based calcium mobilization assay.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the interaction between the activated FP receptor and β-arrestin. The DiscoverX PathHunter® technology is a common platform for this measurement.[8][9]

Objective: To measure the recruitment of β-arrestin to the FP receptor following stimulation with 15(S)-Fluprostenol.

Materials:

-

Cells co-expressing the FP receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[8]

-

White, opaque 96-well or 384-well microplates.

-

15(S)-Fluprostenol and other test compounds.

-

PathHunter Detection Reagents (containing Galacton Star® substrate).

-

A chemiluminescence plate reader.

Methodology:

-

Cell Plating: Plate the engineered PathHunter cells in the assay microplate and incubate for the recommended time.

-

Compound Addition: Add serial dilutions of 15(S)-Fluprostenol to the wells.

-

Incubation: Incubate the plate at 37°C for 90 minutes. During this time, agonist binding promotes the interaction between the FP receptor-PK and β-arrestin-EA, forcing the complementation of the β-galactosidase enzyme fragments.[8]

-

Detection: Add the PathHunter Detection Reagents to each well. These reagents contain the substrate for the complemented enzyme.

-

Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed. The functional enzyme hydrolyzes the substrate, generating a chemiluminescent signal.[8]

-

Reading: Measure the chemiluminescence using a plate reader.

-

Data Analysis: The intensity of the light signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.

Workflow for β-Arrestin Recruitment Assay

Caption: Workflow for a PathHunter β-arrestin recruitment assay.

The mechanism of action of 15(S)-Fluprostenol is centered on its function as a potent and selective agonist for the prostaglandin FP receptor. Its primary signaling effect is mediated through the canonical Gαq/11 pathway, leading to the activation of phospholipase C, generation of IP3 and DAG, and a subsequent increase in intracellular calcium. This cascade is fundamental to its physiological effects, including the reduction of intraocular pressure. Further characterization through assays like β-arrestin recruitment can provide a more nuanced understanding of its signaling profile. The quantitative data and detailed experimental protocols provided herein serve as a comprehensive resource for researchers and professionals in drug development investigating the pharmacology of FP receptor agonists.

References

- 1. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Recombinant Human Prostaglandin F2 alpha Receptor/PTGFR protein (ab159276) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 15(S)-Fluprostenol as an Active Metabolite of its Isopropyl Ester Prodrug

This technical guide provides a comprehensive overview of 15(S)-Fluprostenol, the biologically active metabolite of its isopropyl ester prodrug, commonly used in ophthalmic solutions for the management of glaucoma. This document details its metabolism, pharmacokinetics, and the molecular mechanisms underlying its therapeutic effects, with a focus on its interaction with the prostaglandin F2α (FP) receptor. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

Prostaglandin F2α (PGF2α) analogs are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension.[1] Their efficacy in lowering intraocular pressure (IOP), convenient once-daily dosing, and favorable systemic safety profile have led to their widespread clinical use.[1][2] Many of these therapeutic agents, including latanoprost, travoprost, and tafluprost, are administered as isopropyl ester prodrugs.[3][4] This chemical modification enhances the lipophilicity of the molecule, facilitating its penetration through the cornea.[1] Following administration, these prodrugs are rapidly hydrolyzed by esterases within the cornea to their biologically active free acid forms.[5][6] This guide focuses on 15(S)-Fluprostenol, the active free acid metabolite of its corresponding isopropyl ester, an analogue of PGF2α.[7][8]

Metabolism of Fluprostenol Isopropyl Ester

The therapeutic activity of fluprostenol isopropyl ester is entirely dependent on its conversion to the active metabolite, 15(S)-Fluprostenol. This bioactivation is a critical step in its mechanism of action.

The primary mechanism of metabolism is the hydrolysis of the isopropyl ester bond, a reaction catalyzed by esterase enzymes present in high concentrations within the cornea.[5][8] This enzymatic conversion is rapid and efficient, ensuring that the active drug reaches its target receptors in the anterior chamber of the eye.[6] The resulting 15(S)-Fluprostenol is the pharmacologically active species that binds to and activates FP receptors.[7]

Caption: Metabolic activation of Fluprostenol Isopropyl Ester in the cornea.

Pharmacokinetics

The pharmacokinetic profile of prostaglandin analog prodrugs is characterized by rapid absorption and hydrolysis in the eye, followed by systemic metabolism and elimination. While specific data for 15(S)-Fluprostenol is limited, the pharmacokinetics of latanoprost, a closely related and well-studied PGF2α analog, provide a representative model.[5][9][10]

Following topical administration, the prodrug is absorbed through the cornea.[5] Peak concentrations of the active acid in the aqueous humor are typically reached within 1-2 hours.[1][10] The drug is then distributed to surrounding ocular tissues. Systemic absorption is minimal, and any drug that reaches the bloodstream is rapidly metabolized, primarily in the liver, through fatty acid β-oxidation.[5][6] The resulting metabolites are then excreted via the kidneys.[5]

| Parameter | Aqueous Humor | Plasma | Reference |

| Tmax (Time to Peak Concentration) | ~2 hours | ~5 minutes | [5][10] |

| Cmax (Peak Concentration) | 15-30 ng/mL | ~53 pg/mL (or less) | [10] |

| t1/2 (Half-life) | 2-3 hours | ~17 minutes | [5][10] |

| Caption: Table 1. Representative Pharmacokinetic Parameters of Latanoprost Acid. |

Pharmacodynamics: FP Receptor Signaling

15(S)-Fluprostenol exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F2α (FP) receptor, a G-protein-coupled receptor (GPCR).[11][12] The activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[13][14]

The signaling cascade initiated by the binding of 15(S)-Fluprostenol to the FP receptor is primarily mediated through the Gq family of G-proteins.[15][16] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15][16] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream events, including the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[17] These events are thought to lead to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, facilitating aqueous humor outflow.[5]

Caption: Signaling pathway of the FP receptor activated by 15(S)-Fluprostenol.

Quantitative Data

The interaction of 15(S)-Fluprostenol with the FP receptor can be quantified through receptor binding and functional assays. The following tables summarize key quantitative data for fluprostenol and related prostaglandin analogs.

| Ligand | Receptor/Tissue | Assay Type | Affinity (Kd/Ki) | Reference |

| [3H]AL-5848 (acid of travoprost) | Bovine Corpus Luteum | Saturation Binding | Kd = 33.8 ± 2.9 nM | [18] |

| AL-5848 | Bovine Corpus Luteum | Competitive Binding | Ki = 52.1 nM | [18] |

| Fluprostenol | Cat Iris Sphincter | Functional (Contraction) | High Potency | [19] |

| PGF2α | Bovine Corpus Luteum | Competitive Binding | Ki = 195 nM | [18] |

| Caption: Table 2. Receptor Binding Affinities of Fluprostenol and Analogs for the FP Receptor. |

| Compound | Cell/Tissue | Assay Type | Potency (EC50) | Reference |

| PGF2α | HEK 293 cells expressing hcb-FP | Inositol Phosphate Formation | 10 nM | [20] |

| Latanoprost Acid | FP Receptor | N/A | EC50 ≈ 3.6 x 10⁻⁹ mol/L | [10] |

| Caption: Table 3. Functional Potency of Prostaglandin Analogs. |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of prostaglandin analogs like 15(S)-Fluprostenol. The following sections outline methodologies for key experiments.

In Vitro Esterase Activity Assay

This assay quantifies the conversion of the isopropyl ester prodrug to the active free acid by corneal esterases.

Objective: To determine the rate of hydrolysis of fluprostenol isopropyl ester in corneal tissue homogenates.

Methodology:

-

Tissue Preparation: Obtain fresh corneal tissue (e.g., from rabbits or human donors). Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the esterase enzymes.

-

Incubation: Incubate a known concentration of fluprostenol isopropyl ester with the corneal tissue supernatant at 37°C.

-

Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the enzymatic reaction by adding a quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. The supernatant, containing the analyte and metabolite, can be further purified using solid-phase extraction (SPE) with a C18 cartridge.[21]

-

Analysis: Quantify the concentrations of both the remaining fluprostenol isopropyl ester and the newly formed 15(S)-Fluprostenol using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

-

Data Analysis: Plot the concentration of the formed 15(S)-Fluprostenol against time to determine the rate of hydrolysis.

FP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 15(S)-Fluprostenol for the FP receptor.[22][23]

Objective: To determine the dissociation constant (Ki) of 15(S)-Fluprostenol for the FP receptor.

Caption: Workflow for a competitive FP receptor binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).[20]

-

Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]AL-5848 or [3H]PGF2α) at or below its Kd, and varying concentrations of the unlabeled competitor, 15(S)-Fluprostenol.[18]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[18]

-

Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[24]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of 15(S)-Fluprostenol to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium.

Objective: To determine the potency (EC50) of 15(S)-Fluprostenol in activating the FP receptor.

Methodology:

-

Cell Culture: Culture cells expressing the FP receptor (e.g., HEK293-FP or A7r5 cells) in a 96-well, black-walled, clear-bottom plate.[18]

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.

-

Cell Washing: Gently wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader equipped with an automated injection system.

-

Compound Addition: Add varying concentrations of 15(S)-Fluprostenol to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of 15(S)-Fluprostenol. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Analyte Quantification by LC-MS/MS

This is the gold standard for accurately quantifying small molecules like fluprostenol and its metabolites in complex biological matrices.

Objective: To determine the concentration of 15(S)-Fluprostenol and its isopropyl ester in biological samples (e.g., plasma, aqueous humor).

Methodology:

-

Sample Preparation:

-

Protein Precipitation: For plasma or tissue homogenates, precipitate proteins by adding a solvent like acetonitrile or methanol.

-

Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, use a reversed-phase SPE cartridge (e.g., C18). Acidify the sample with formic acid before loading it onto the conditioned cartridge. Wash the cartridge to remove interferences, and then elute the analytes with an organic solvent like methanol.[21]

-

Internal Standard: Spike all samples, calibration standards, and quality controls with a stable isotope-labeled internal standard (e.g., a deuterated analog of the analyte) at the beginning of the preparation process to correct for matrix effects and variability in extraction recovery.[21]

-

-

Chromatographic Separation:

-

Column: Use a reversed-phase HPLC or UHPLC column (e.g., C18) to separate the analytes from endogenous matrix components.[25]

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[25]

-

-

Mass Spectrometric Detection:

-

Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, as carboxylic acids ionize well under these conditions.[21]

-

Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of the analyte and its internal standard, fragmenting them in the collision cell, and monitoring a specific product ion for each. This provides high selectivity and sensitivity.[21]

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolation from this curve.

Conclusion

15(S)-Fluprostenol is the essential, biologically active metabolite of its isopropyl ester prodrug. The efficient conversion of the prodrug in the cornea delivers the active therapeutic agent to its target, the FP receptor, initiating a signaling cascade that effectively lowers intraocular pressure. A thorough understanding of its metabolism, pharmacokinetics, and the molecular pharmacology of its interaction with the FP receptor is crucial for the development of new and improved therapies for glaucoma. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this and other prostaglandin analogs.

References

- 1. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mironova.com [mironova.com]

- 4. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Latanoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 12. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Activation of the prostaglandin FP receptor in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

In Vitro Biological Activity of 15(S)-Fluprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity of 15(S)-Fluprostenol, a prostaglandin F2α (FP) receptor agonist. Due to the limited availability of direct quantitative data for the 15(S) isomer, this document also includes data for the closely related and more extensively studied 15(R) epimer, (+)-Fluprostenol (also known as Travoprost acid), to provide a relevant comparative context. Information on its receptor binding affinity, potency in functional assays, and the associated signaling pathways are presented. Detailed experimental protocols for key in vitro assays are provided to facilitate the design and execution of further research.

Introduction

15(S)-Fluprostenol is a stereoisomer of Fluprostenol, a potent prostaglandin F2α (FP) receptor agonist.[1] It is also considered a potential active metabolite of its corresponding isopropyl ester, 15(S)-Fluprostenol isopropyl ester.[1][2] Prostaglandin F2α analogs are a critical class of therapeutic agents, particularly in ophthalmology for the treatment of glaucoma.[3] Their biological effects are mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR). This guide focuses on the in vitro characterization of 15(S)-Fluprostenol, providing available data and methodologies for its study.

Quantitative Data

Direct quantitative in vitro data for 15(S)-Fluprostenol is not extensively available in the public domain. It is suggested to be an agonist at the FP receptor, although with lower potency compared to its 15(R) epimer, (+)-Fluprostenol.[1][2] The following tables summarize the available quantitative data for the closely related (+)-Fluprostenol and its isopropyl ester to serve as a reference.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ligand | Ki (nM) | Cell/Tissue Source | Reference |

| (+)-Fluprostenol (Travoprost acid) | Prostaglandin FP | - | 35 ± 5 | Not Specified | [4] |

| (+)-Fluprostenol | Prostaglandin FP | - | 49.9 | Not Specified | [5] |

Table 2: Functional Potency (EC50)

| Compound | Assay | EC50 (nM) | Cell Line | Reference |

| (+)-Fluprostenol | Calcium Mobilization | 2.4 | Not Specified | [5] |

| (+)-Fluprostenol | Calcium Mobilization | 17.5 | Cloned human ocular FP receptors | [5] |

| (+)-Fluprostenol | Calcium Mobilization | 19.1 | Rat A7r5 cells | [5] |

| (+)-Fluprostenol | Calcium Mobilization | 37.3 | Mouse 3T3 cells | [5] |

| Travoprost acid | Phosphoinositide Turnover | 1.4 | Human ciliary muscle cells | [4] |

| Travoprost acid | Phosphoinositide Turnover | 3.6 | Human trabecular meshwork cells | [4] |

| Travoprost acid | Phosphoinositide Turnover | 2.6 | Mouse fibroblasts and rat aortic smooth muscle cells | [4] |

| Fluprostenol isopropyl ester | Phosphoinositide Turnover | 40.2 | HEK293 cells expressing human ocular FP receptor | [6] |

Signaling Pathways

Activation of the prostaglandin FP receptor by its agonists, including fluprostenol derivatives, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium, resulting in a transient increase in cytosolic calcium concentration.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the biological activity of 15(S)-Fluprostenol.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 15(S)-Fluprostenol for the FP receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

Stereochemistry and biological significance of 15(S)-Fluprostenol

An In-Depth Technical Guide on the Stereochemistry and Biological Significance of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol, a synthetic analog of Prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). Its biological activity is highly dependent on its stereochemistry, particularly at the C-15 position. This technical guide provides a detailed examination of the 15(S) stereoisomer of Fluprostenol, contrasting its properties with the more biologically active 15(R) epimer. The guide covers its stereochemical configuration, biological significance as a potential metabolite and weak FP receptor agonist, and its mechanism of action through the Gq-coupled FP receptor signaling pathway. Detailed experimental protocols for receptor binding, functional activity, and smooth muscle contraction assays are provided, along with quantitative data to illustrate the stereochemical impact on biological function.

Introduction

Prostaglandins are lipid compounds that mediate a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[1] Their effects are transduced by a family of G-protein coupled receptors (GPCRs), making them critical targets for therapeutic intervention.[1] Fluprostenol is a potent synthetic PGF2α analog used in veterinary medicine and as the active metabolite of the glaucoma drug travoprost.[2] The stereocenter at the C-15 hydroxyl group is a critical determinant of its biological activity. While the 15(R) isomer, (+)-Fluprostenol, is a potent FP receptor agonist, the 15(S) isomer is significantly less active.[3][4] This document focuses on the 15(S)-Fluprostenol epimer, detailing its chemical properties, biological role, and the methodologies used for its characterization.

Stereochemistry of Fluprostenol

The stereochemical configuration of Fluprostenol is crucial for its interaction with the FP receptor. The molecule has several chiral centers, but the orientation of the hydroxyl group at the C-15 position on the ω-side chain is of paramount importance for receptor affinity and activation.

-

15(S)-Fluprostenol : This isomer features the hydroxyl group in the (S) configuration at the C-15 position. It is generally considered the less active or inactive epimer.[3][4]

-

15(R)-Fluprostenol ((+)-Fluprostenol) : This isomer has the hydroxyl group in the (R) configuration. It is the biologically active form that acts as a potent agonist at the FP receptor.[5]

Fluprostenol is the active acid form of the prodrug travoprost (an isopropyl ester), which is used to reduce intraocular pressure in glaucoma patients.[2] During the synthesis of travoprost, 15(S)-Fluprostenol isopropyl ester can be formed as an impurity.[4] In vivo, esterases in the cornea hydrolyze the prodrug to its active acid form.[2] Consequently, 15(S)-Fluprostenol is a potential, though less potent, metabolite of commercial travoprost preparations.[3][4]

Biological Significance and Mechanism of Action

Interaction with the FP Receptor

15(S)-Fluprostenol is an isomer of the potent FP receptor agonist, fluprostenol.[3] It is considered a potential active metabolite of its corresponding isopropyl ester, which may act as a weak agonist at FP receptors, exhibiting significantly lower potency than its 15(R) epimer.[3][4] The FP receptor is a member of the prostanoid receptor family, which binds PGF2α and its analogs to mediate various physiological effects, including uterine contraction and regulation of intraocular pressure.[6][7]

Signaling Pathway

The FP receptor primarily couples to the Gq family of G-proteins.[1] Agonist binding, even by a weak agonist like 15(S)-Fluprostenol, initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which in turn activates various downstream cellular processes, most notably smooth muscle contraction.[8]

Caption: FP Receptor Gq Signaling Pathway. (Max Width: 760px)

Quantitative Data

Quantitative pharmacological data for 15(S)-Fluprostenol is limited, primarily because research focuses on the more potent 15(R) epimer. The available data consistently demonstrates the superior activity of the 15(R) configuration.

| Compound | Assay Type | Target | Value | Reference |

| (+)-Fluprostenol (15R) | Binding Affinity | FP Receptor | Kᵢ = 49.9 nM | |

| (+)-Fluprostenol (15R) | Functional Potency | FP Receptor | EC₅₀ = 2.4 nM | |

| (+)-Fluprostenol (15R) | Ca²⁺ Mobilization (cloned human ocular FP) | FP Receptor | EC₅₀ = 17.5 nM | |

| (+)-Fluprostenol (15R) | Ca²⁺ Mobilization (rat A7r5 cells) | FP Receptor | EC₅₀ = 19.1 nM | |

| (R/S)-Fluprostenol (racemic) | Functional Potency (FLIPR) | FP Receptor | EC₅₀ = 98 ± 9 nM | [9] |

| 15(S)-Fluprostenol | Functional Potency | FP Receptor | Qualitatively described as having lower potency than the 15(R) epimer. | [3][4] |

Experimental Protocols

Characterizing the activity of prostaglandin analogs like 15(S)-Fluprostenol involves a series of standardized in vitro assays.

Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: HEK293 cells stably expressing the human FP receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Binding Reaction: A constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) is incubated with the prepared cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., 15(S)-Fluprostenol) are added to compete with the radioligand for binding to the FP receptor.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolic Pathway of 15(S)-Fluprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific pharmacokinetic and metabolic pathway data for 15(S)-Fluprostenol are limited in publicly available literature. This guide has been compiled using data from its parent compound, fluprostenol, and other closely related prostaglandin F2α (PGF2α) analogs, such as latanoprost and travoprost. The information presented should be considered as a predictive overview, and further specific studies on 15(S)-Fluprostenol are warranted for definitive characterization.

Introduction to 15(S)-Fluprostenol

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α. Prostaglandin analogs are widely used in medicine for various indications, including the reduction of intraocular pressure in the treatment of glaucoma. 15(S)-Fluprostenol is the 15-S isomer of fluprostenol and is considered a potential active metabolite of its isopropyl ester prodrug. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), determine its onset, intensity, and duration of action. Based on data from closely related PGF2α analogs, the following pharmacokinetic profile for 15(S)-Fluprostenol can be anticipated.

Absorption

When administered topically to the eye, particularly as an isopropyl ester prodrug, 15(S)-Fluprostenol is expected to be absorbed through the cornea.[1][2] The ester prodrug is then rapidly hydrolyzed by esterases in the cornea to the biologically active free acid, 15(S)-Fluprostenol.[1][3] Following intramuscular administration of fluprostenol in horses, radioactivity was detected in the plasma within 5 minutes, with peak concentrations occurring between 5 to 90 minutes after injection.[4]

Distribution

Following systemic absorption, 15(S)-Fluprostenol is expected to be distributed throughout the body. A study on fluprostenol in horses indicated that approximately 88% of the drug is bound to plasma proteins.[4] For comparison, the volume of distribution for the active acid of latanoprost in humans is reported to be 0.16 ± 0.02 L/kg.[2][5]

Metabolism

The metabolism of 15(S)-Fluprostenol is predicted to follow the established pathways for other PGF2α analogs.[1][3][6] The primary metabolic routes are expected to be:

-

Oxidation of the 15-hydroxyl group: This is a key inactivation step catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

-

Reduction of the 13,14-double bond: This step typically follows the oxidation of the 15-hydroxyl group.

-

β-oxidation of the upper side chain: This process shortens the carboxylic acid side chain, leading to the formation of dinor and tetranor metabolites.[1][5][6]

Systemically, the free acid of travoprost is metabolized to inactive metabolites via beta-oxidation of the carboxylic acid chain to form 1,2-dinor and 1,2,3,4-tetranor analogs, as well as through oxidation of the 15-hydroxyl moiety and reduction of the 13,14 double bond.[3]

Excretion

The metabolites of 15(S)-Fluprostenol are anticipated to be primarily excreted in the urine.[3][5] In a study with radiolabeled latanoprost, 88% of the radioactivity was recovered in the urine.[5] Similarly, for fluprostenol in horses, urinary excretion was rapid and accounted for approximately 45-53% of the administered dose, with about 30% being the unchanged drug.[4] Fecal excretion accounted for about 32% of the dose in female horses.[4]

Quantitative Pharmacokinetic Data

Due to the lack of specific data for 15(S)-Fluprostenol, the following tables summarize the available pharmacokinetic parameters for fluprostenol in horses and for other relevant PGF2α analogs in humans to provide a comparative context.

Table 1: Pharmacokinetic Parameters of Fluprostenol in Horses following a Single Intramuscular Dose [4]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 5 - 90 minutes |

| Peak Plasma Concentration (Cmax) | 0.32 - 1.30 ng/mL equivalent |

| Plasma Protein Binding | ~88% |

| Apparent Half-life (t½) | ~1.26 - 1.29 hours |

| Primary Route of Excretion | Urine and Feces |

Table 2: Pharmacokinetic Parameters of Selected PGF2α Analogs (Active Acid Form) in Humans

| Parameter | Latanoprost Acid[2][5][6] | Travoprost Acid[1][3][7][8] | Bimatoprost Acid[9][10][11] | Tafluprost Acid[12][13][14] |

| Tmax (topical) | ~2 hours (aqueous humor) | < 30 minutes (plasma) | ~10 minutes (plasma) | < 30 minutes (plasma) |

| Plasma Half-life (t½) | 17 minutes | 45 minutes | 45 minutes | Not specified |

| Volume of Distribution (Vd) | 0.16 L/kg | Not specified | 0.67 L/kg | 0.16 L/kg |

| Plasma Protein Binding | Not specified | Not specified | ~88% | Not specified |

| Primary Route of Excretion | Urine | Urine | Urine (67%), Feces (25%) | Urine |

Metabolic Pathway of 15(S)-Fluprostenol

The metabolic pathway of 15(S)-Fluprostenol is hypothesized to be analogous to that of natural PGF2α and its other synthetic analogs. The primary steps involve enzymatic degradation in various tissues, leading to the formation of more polar, inactive metabolites that are readily excreted.

Caption: Predicted metabolic pathway of 15(S)-Fluprostenol.

Experimental Protocols

A robust and sensitive analytical method is essential for the accurate quantification of 15(S)-Fluprostenol in biological matrices to study its pharmacokinetics. The following is a representative protocol based on methods developed for similar prostaglandin analogs, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 15(S)-Fluprostenol in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for travoprost free acid.[5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spike 1.0 mL of human plasma with an appropriate deuterated internal standard (e.g., 15(S)-Fluprostenol-d4).

-

Acidify the plasma sample with 0.1 M formic acid.

-

Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the acidified plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute 15(S)-Fluprostenol and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

15(S)-Fluprostenol: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion. For a related compound, the precursor was m/z 457, fragmenting to m/z 161 (the 3-trifluoromethylphenolate ion).[5]

-

Internal Standard: Monitor the corresponding transition for the deuterated analog.

-

-

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 15(S)-Fluprostenol in the unknown samples by interpolation from the calibration curve.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

References

- 1. Travoprost - Wikipedia [en.wikipedia.org]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Latanoprost - Wikipedia [en.wikipedia.org]

- 7. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Travoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]

- 9. Bimatoprost - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Tafluprost - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. chemignition.com [chemignition.com]

The Genesis and Evolution of Fluprostenol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), has a rich history rooted in the exploration of prostaglandins for therapeutic applications. Initially developed as a potent luteolytic agent for veterinary use, the nuanced pharmacology of its stereoisomers later paved the way for the creation of travoprost, a leading treatment for glaucoma. This in-depth technical guide delineates the discovery, history, and isomeric differentiation of fluprostenol, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Historical Development

The journey of fluprostenol began within the broader context of prostaglandin research, which was significantly advanced by the pioneering work of Sune Bergström, Bengt Samuelsson, and John Vane, who were awarded the Nobel Prize in 1982 for their discoveries concerning prostaglandins and related biologically active substances.[1][2] In the 1970s, pharmaceutical companies actively investigated synthetic prostaglandin analogs to harness their therapeutic potential while improving their stability and selectivity.

Imperial Chemical Industries (ICI) was at the forefront of this research, and in 1976, their scientists developed a potent 16-aryloxyprostaglandin, initially designated as ICI 81,008, and later named fluprostenol.[3][4] This synthetic analog was found to be a highly effective luteolytic agent, capable of inducing luteal regression at very low doses.[4] Its primary application was in veterinary medicine for controlling the reproductive cycle in domestic animals, particularly in mares for the treatment of infertility associated with a persistent corpus luteum.[4][5]

Initially, fluprostenol was synthesized and used as a racemic mixture, a 1:1 combination of its two enantiomers: (+)-fluprostenol and (-)-fluprostenol. As the understanding of stereochemistry in drug action evolved, it became evident that the biological activity of chiral drugs often resides in a single enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to side effects.[6][7] Subsequent research revealed that the potent PGF2α-like activity of fluprostenol resided almost exclusively in the (+)-enantiomer. This discovery was a critical turning point, leading to the development of stereoselective synthesis methods to produce the pure (+)-enantiomer.

The high affinity and selectivity of (+)-fluprostenol for the prostaglandin F receptor (FP receptor) in the eye, which is involved in regulating aqueous humor outflow and intraocular pressure (IOP), identified it as a promising candidate for glaucoma treatment.[8][9] To enhance its corneal penetration, the isopropyl ester prodrug of (+)-fluprostenol was developed. This compound, known as travoprost, is hydrolyzed by esterases in the cornea to release the active moiety, (+)-fluprostenol.[10][11] Travoprost was approved for medical use in the United States and the European Union in 2001 and has since become a cornerstone in the management of open-angle glaucoma and ocular hypertension.[10][12]

Isomeric Profile and Quantitative Pharmacology